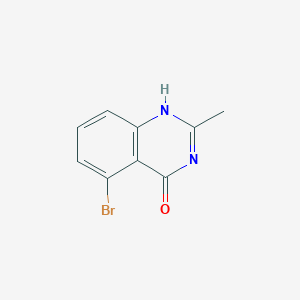

5-bromo-2-methyl-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFUSPBOWEAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methyl 1h Quinazolin 4 One and Analogous Structures

Classical and Contemporary Approaches to Quinazolinone Synthesis

The formation of the quinazolinone ring system can be achieved through several established and modern synthetic routes. These methods often involve the cyclization of readily available precursors, showcasing a range of reaction conditions and efficiencies.

Cyclization Reactions from Anthranilic Acid Derivatives

A fundamental and widely employed strategy for synthesizing quinazolin-4-ones is the cyclization of anthranilic acid and its derivatives. This approach, often referred to as the Niementowski reaction, typically involves the condensation of an anthranilic acid with an amide. The reaction can be performed under various conditions, including thermal heating and microwave irradiation, the latter often leading to reduced reaction times and improved yields.

The direct synthesis of 5-bromo-2-methyl-1H-quinazolin-4-one logically employs 5-bromoanthranilic acid as the starting material. One reported method involves the reaction of 2-amino-6-bromobenzoic acid (a positional isomer of 5-bromoanthranilic acid, which can also be named 6-bromoanthranilic acid) with acetic anhydride (B1165640) to form the corresponding amide intermediate. This intermediate then undergoes cyclization in the presence of formamide (B127407) to yield 5-bromo-2-methyl-4(3H)-quinazolinone with a reported yield of 65.5%. The reaction is advantageous due to the accessibility of starting materials, a straightforward process, and high product purity.

The bromination of anthranilic acid itself is a common method to produce bromo-substituted precursors. For instance, treating anthranilic acid with bromine in glacial acetic acid can yield 5-bromoanthranilic acid, which is a crucial starting block for various quinazolinone syntheses.

Table 1: Synthesis of this compound from 5-Bromoanthranilic Acid Derivatives

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 2-Amino-6-bromobenzoic acid | 1. Acetic anhydride 2. Formamide | 1. Reflux 2. Cyclization | 5-Bromo-2-methyl-4(3H)-quinazolinone | 65.5 |

The versatility of the anthranilic acid route is demonstrated by its reaction with various carboxylic acid equivalents and amines to produce a diverse range of 2,3-disubstituted quinazolinones. For example, anthranilic acids can be coupled with different carboxylic acids or their corresponding acyl chlorides, followed by reaction with an amine. Microwave-assisted one-pot, two-step syntheses have been developed where anthranilic acids are first reacted with carboxylic acids, and upon completion, an amine is added to facilitate the final cyclization, often at elevated temperatures. Strontium chloride hexahydrate has been reported as an efficient and recyclable catalyst for the one-pot condensation of anthranilic acid, orthoesters, and amines at room temperature under solvent-free conditions, providing good yields of 4(3H)-quinazolinone derivatives.

Benzoxazinone-Mediated Synthesis Pathways

An alternative and highly effective route to quinazolin-4-ones proceeds through a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. These benzoxazinones are typically synthesized by the acylation of anthranilic acid with an acid chloride or anhydride, followed by cyclodehydration, often using acetic anhydride. The resulting benzoxazinone (B8607429) is then treated with an appropriate amine or ammonia (B1221849) source, which displaces the ring oxygen to form the desired quinazolinone.

This method is particularly useful for introducing a variety of substituents at the 3-position of the quinazolinone ring. For instance, reacting a 2-substituted benzoxazinone with different primary amines leads to a range of 2,3-disubstituted quinazolinones. This pathway has been successfully employed in the synthesis of numerous quinazolinone derivatives with diverse biological activities. The reaction of 2-ethoxy-4H-3,1-benzoxazin-4-one with various amines in boiling acetic acid with fused sodium acetate (B1210297) is a documented example of this strategy.

Table 2: Synthesis of Quinazolinone Derivatives via Benzoxazinone Intermediates

| Benzoxazinone Precursor | Amine | Conditions | Product | Yield (%) |

| 2-Propyl-4H-3,1-benzoxazin-4-one | Aniline | Reflux | 2-Propyl-3-phenylquinazolin-4(3H)-one | - |

| 2-Propyl-4H-3,1-benzoxazin-4-one | Benzylamine (B48309) | Reflux | 3-Benzyl-2-propylquinazolin-4(3H)-one | - |

| 2-Ethoxy-4H-3,1-benzoxazin-4-one | p-Toluidine | Acetic acid, NaOAc, reflux | 2-Ethoxy-3-(4-methylphenyl)quinazolin-4-one | 90 |

| 2-Ethoxy-4H-3,1-benzoxazin-4-one | p-Anisidine | Acetic acid, NaOAc, reflux | 2-Ethoxy-3-(4-methoxyphenyl)quinazolin-4-one | 85 |

One-Pot Reaction Strategies for Enhanced Synthetic Efficiency

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions have become increasingly popular for quinazolinone synthesis. These strategies often involve the combination of an anthranilic acid derivative, an aldehyde, and an amine source in a single reaction vessel.

For example, a three-component reaction of isatoic anhydride, an amine, and an orthoester can afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under both classical heating and microwave irradiation. Using ammonium (B1175870) acetate in place of a primary amine in this reaction provides a convenient route to 2-substituted quinazolin-4(3H)-ones. Another one-pot approach involves the reaction of anthranilic acid, acetic anhydride, and various primary amines under ultrasonic irradiation, which has been shown to produce 3-substituted 2-methyl quinazoline-4(3H)-ones in high yields with short reaction times.

Table 3: One-Pot Syntheses of Quinazolinone Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield Range (%) |

| Isatoic anhydride | Amine | Orthoester | Catalyst- and solvent-free, 120-140 °C | 2,3-Disubstituted quinazolin-4(3H)-ones | Good to excellent |

| Anthranilic acid | Acetic anhydride | Primary amine | Ultrasonic irradiation | 3-Substituted 2-methyl quinazoline-4(3H)-ones | Fair to excellent |

| Anthranilic acid | Orthoester/Formic acid | Amine | Yb(OTf)3, solvent-free | 4(3H)-Quinazolinones | 75-99 |

Metal-Catalyzed Synthetic Routes for Quinazolinone Derivatization

Transition metal catalysis has emerged as a powerful tool for both the synthesis and derivatization of the quinazolinone scaffold. These methods often allow for reactions that are difficult to achieve through classical means and can proceed with high efficiency and selectivity.

Copper-catalyzed reactions are particularly prevalent in quinazolinone synthesis. One-pot copper-catalyzed domino reactions have been developed, for instance, from 2-bromobenzamides and various starting materials like aldehydes, benzyl (B1604629) alcohols, or methyl arenes. researchgate.net These reactions often use inexpensive copper salts and can tolerate a wide range of functional groups. researchgate.net For example, a Cu(I)-catalyzed, ligand- and base-free domino strategy in DMSO has been shown to produce 2-substituted quinazolinones in good yields. researchgate.net Copper catalysis is also effective in the synthesis of 2,3-disubstituted quinazolinones from N-substituted o-bromobenzamides and amides. researchgate.net

Ruthenium-catalyzed reactions have been employed for the C-H functionalization of the quinazolinone core, allowing for the introduction of various substituents. For example, ruthenium(II)-catalyzed C-H activation can lead to the alkenylation of the quinazolinone scaffold. acs.org Ruthenium pincer complexes have also been used for the efficient synthesis of quinazolines via acceptorless dehydrogenative coupling reactions. acs.org Furthermore, ruthenium-catalyzed annulation reactions of 2-arylquinazolinones provide access to more complex fused heterocyclic systems. acs.orgresearchgate.net

Palladium catalysis is another key strategy, particularly for cross-coupling reactions to derivatize the quinazolinone ring. Palladium-catalyzed carbonylative syntheses have been developed to produce quinazolinones from 2-aminobenzamide (B116534) and aryl bromides. researchgate.net Additionally, palladium-catalyzed C-H functionalization offers a direct way to introduce new carbon-carbon and carbon-heteroatom bonds onto the quinazolinone skeleton.

Table 4: Metal-Catalyzed Syntheses and Derivatizations of Quinazolinones

| Metal Catalyst | Reaction Type | Substrates | Product Type |

| Copper(I) iodide | Domino reaction | 2-Bromobenzamide, Aldehyde/Benzyl alcohol | 2-Substituted quinazolinones |

| Copper(I) iodide/4-hydroxy-L-proline | Aryl amidation/Cyclization | N-Substituted o-bromobenzamides, Amides | 2,3-Disubstituted quinazolinones |

| Ruthenium(II) complex | C-H Alkenylation | Quinazolinone, Terminal alkyne | Alkenylated quinazolinones |

| Ruthenium(II) complex | Annulation | 2-Arylquinazolinone, Vinylene carbonate | Fused quinazolinones |

| Palladium(II) acetate | Carbonylative synthesis | 2-Aminobenzamide, Aryl bromide, CO | 2-Arylquinazolin-4(3H)-ones |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-5 Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. rsc.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. rsc.org In the context of quinazolinone synthesis, the Suzuki-Miyaura coupling is particularly valuable for the arylation at the C-5 position of a pre-existing 5-bromo-quinazolinone core. This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the generation of diverse molecular libraries for drug discovery.

The general applicability of the Suzuki-Miyaura reaction to halogenated quinazolinones has been well-documented. rsc.org For instance, new deoxyvasicinone (B31485) and mackinazolinone derivatives have been synthesized in high yields through the palladium-catalyzed Suzuki-Miyaura coupling of their respective bromo-derivatives with various arylboronic acids. nih.gov In these syntheses, palladium acetate has proven to be an effective catalyst. nih.gov

A specific example involves the double Suzuki-Miyaura cross-coupling of 5,7-dibromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one with arylboronic acids, catalyzed by palladium acetate, to yield 5,7-diaryl derivatives. nih.gov This highlights the potential for multiple functionalizations on the quinazolinone scaffold. While direct examples for the C-5 arylation of this compound are not extensively detailed in the provided results, the established protocols for analogous brominated quinazolinones strongly suggest its feasibility.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Brominated Quinazoline (B50416) Scaffolds

| Starting Material | Boronic Acid | Catalyst | Product | Yield | Reference |

| 5,7-dibromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one | Arylboronic acid | Pd(OAc)₂ | 5,7-diaryl-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one | High | nih.gov |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Arylboronic acid | Pd(OAc)₂ | 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | High | nih.gov |

| 8-bromomackinazolinone | Arylboronic acid | Pd(OAc)₂ | 8-arylmackinazolinone | High | nih.gov |

Copper-Mediated Cyclization and Functionalization Approaches

Copper-catalyzed reactions represent another cornerstone in the synthesis of quinazolinone derivatives. These methods are often praised for their cost-effectiveness and unique reactivity. Copper-mediated approaches can be employed for both the cyclization to form the quinazolinone ring and for subsequent functionalization.

One notable copper-catalyzed method involves the cascade cyclization/hydrodehalogenation to produce quinazolines using acetamide (B32628) as a nitrogen source. rsc.org This approach provides a modular route from readily available starting materials. rsc.org Furthermore, copper-catalyzed imidoylative cross-coupling/cyclocondensation reactions between 2-isocyanobenzoates and amines have been developed to efficiently produce quinazolin-4-ones. acs.org This reaction proceeds well with copper(II) acetate as the catalyst in a sustainable solvent like anisole. acs.org

A four-component domino cyclization for the synthesis of 2-methylpyridines using a copper catalyst has also been reported, showcasing the power of copper in constructing heterocyclic systems through the formation of multiple C-C and C-N bonds in one pot. nih.gov While not directly applied to this compound, these copper-catalyzed methodologies for constructing the core quinazolinone and related heterocyclic structures demonstrate the potential of copper catalysis in this area.

Ruthenium and Zinc-Catalyzed Transformations

In recent years, ruthenium and zinc have emerged as powerful catalysts for the synthesis of quinazolinones, offering alternative and often milder reaction pathways.

Ruthenium catalytic systems have been shown to be highly selective for the dehydrogenative and deaminative coupling reactions of 2-aminobenzamides with amines to efficiently form quinazolinone products. nih.govacs.org This method is advantageous as it avoids the use of reactive reagents and the formation of toxic byproducts. nih.govacs.org The in situ formed ruthenium catalyst displays high selectivity in these transformations. nih.govacs.org Other ruthenium-catalyzed methods include the dehydrogenation of 2-(aminophenyl)methanol in the presence of an aldehyde, which has been noted as a valuable method for quinazolinone synthesis. nih.gov

Zinc-catalyzed protocols have also been developed for the synthesis of quinazolinone scaffolds. These methods often proceed through different mechanistic pathways, such as those involving zinc(II)-stabilized amidyl radicals.

Microwave-Assisted and Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of quinazolinones. tandfonline.com Microwave irradiation, in particular, has been widely adopted as a green technology that can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.orgfrontiersin.org

A notable green and rapid method for synthesizing quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. rsc.org This approach offers moderate to high yields and is a testament to the power of combining microwave heating with an environmentally benign solvent. rsc.org

The synthesis of 3-substituted-quinazolin-4(3H)-ones has been achieved in a one-pot reaction using a microwave reactor, while 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized using deep eutectic solvents (DES), another green alternative to traditional volatile organic solvents. tandfonline.comresearchgate.net Specifically, 2-methyl-3-substituted-quinazolin-4(3H)-ones can be prepared in a two-step reaction where the final step of reacting a benzoxazinone intermediate with an amine is carried out in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net

Microwave-assisted synthesis has been successfully employed for the production of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones in an efficient tandem process. mdpi.com This method has been shown to be effective for a range of substituted quinazolinones, including 6-bromo derivatives. mdpi.com

Table 2: Green and Microwave-Assisted Syntheses of Quinazolinones

| Starting Materials | Conditions | Product | Key Features | Reference |

| Substituted 2-halobenzoic acids, Amidines | Microwave, Iron catalyst, Water | Quinazolinone derivatives | Green, Rapid, High yield | rsc.org |

| Anthranilic acid, Amines, Orthoester | Microwave | 3-Substituted-quinazolin-4(3H)-ones | One-pot, Efficient | tandfonline.comresearchgate.net |

| Benzoxazinone, Amines | Choline chloride:urea DES | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Green solvent | tandfonline.comresearchgate.net |

| Substituted Benzoxazinones, Hydrazine (B178648) monohydrate | Microwave, Ethanol (B145695) | 3-Amino-2-methyl-quinazolin-4(3H)-ones | Efficient, Tandem process | mdpi.com |

Regioselective Bromination Strategies for Quinazolinone Scaffolds

The introduction of a bromine atom at a specific position on the quinazolinone ring is a critical step in the synthesis of many derivatives, including this compound. Regioselective bromination can be achieved either by direct bromination of the quinazolinone scaffold or by using a brominated precursor molecule.

Direct Bromination Procedures

Direct bromination of a pre-formed quinazolinone ring can be a straightforward approach to introduce a bromine atom. The kinetics and mechanism of bromination of 4(3H)-quinazolinone and its methylated derivatives in aqueous acidic solutions have been studied. acs.org These studies suggest that the rate-determining step is the attack of molecular bromine on the covalent hydrate (B1144303) of the substrate. acs.org While this provides a mechanistic understanding, specific procedures for the regioselective bromination at the C-5 position are crucial. The synthesis of 5-bromoisoquinoline (B27571) via the bromination of isoquinoline (B145761) using N-bromosuccinimide in sulfuric acid demonstrates a method for regioselective bromination of a related heterocyclic system, which could potentially be adapted for quinazolinones. orgsyn.org

Bromination of Precursor Molecules

An alternative and often more controlled strategy for the synthesis of this compound involves the use of a brominated precursor, most commonly a derivative of anthranilic acid. The synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones has been successfully achieved starting from 2-amino-6-bromobenzoic acid. In one reported method, 2-amino-6-bromobenzoic acid is first reacted with acetic anhydride to form an amide intermediate, which is then cyclized with formamide to yield 2-methyl-5-bromo-4(3H)-quinazolinone. The use of 2-amino-5-bromobenzoic acid is also a common starting point for the synthesis of various 6-bromo-quinazolinone derivatives. nih.gov

The synthesis of 6-bromoquinazolin-4(3H)-one has been accomplished in high yield by heating a mixture of 2-amino-5-bromobenzoic acid and formamide. nih.gov This demonstrates a straightforward method for constructing the brominated quinazolinone core. These precursor-based approaches often offer better regiocontrol compared to direct bromination of the final quinazolinone ring.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The successful synthesis of quinazolinones is often hampered by challenges such as multi-step procedures, the need for expensive or harsh reagents, and low product yields. Consequently, significant research has been dedicated to optimizing the reaction conditions for preparing these valuable heterocyclic compounds.

A common strategy for synthesizing 4(3H)-quinazolinones involves the cyclization of anthranilic acid derivatives. nih.gov One highly utilized method is the acylation of anthranilic acid, followed by ring closure to form a 1,3-benzoxazin-4-one intermediate, which is then treated with an amine to yield the desired quinazolinone. nih.gov The efficiency of these steps is highly dependent on the chosen reaction conditions.

Studies have shown that solvent selection plays a crucial role. For instance, in the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a key intermediate, the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate was effectively carried out in absolute ethanol with triethylamine (B128534), achieving a yield of 83.2% after refluxing for 20 hours. nih.gov

The use of microwave irradiation has also been explored as an alternative to conventional heating. However, in some cases, it was found that microwave activation did not offer a considerable advantage over traditional thermal methods in terms of yield and purity for certain quinazolinone syntheses. nih.gov

Detailed Research Findings

Systematic studies have been conducted to pinpoint the optimal conditions for specific synthetic transformations. These investigations often involve screening different catalysts, bases, solvents, and temperatures to maximize the product yield.

For the synthesis of pyrazolo-[1,5-c]quinazolinone derivatives, a related class of compounds, researchers performed a detailed optimization of the reaction conditions. nih.gov The study explored various catalysts, additives, and solvents, leading to the identification of a highly efficient system.

| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 85 | 4 | Trace |

| 2 | Pd(dppf)Cl₂ (5) | - | Toluene | 85 | 4 | Not Detected |

| 3 | CuI (10) | - | Toluene | 85 | 4 | 45 |

| 4 | CuI (10) | K₂CO₃ | Toluene | 85 | 4 | 78 |

| 5 | CuI (10) | K₂CO₃ | Dioxane | 85 | 4 | 65 |

| 6 | CuI (10) | K₂CO₃ | Toluene | 100 | 2 | 92 |

| 7 | - | K₂CO₃ | Toluene | 100 | 8 | Not Detected |

This table illustrates the optimization of reaction conditions for the synthesis of a pyrazolo-[1,5-c]quinazolinone analog. The data highlights the superior performance of the CuI catalyst in combination with K₂CO₃ in toluene at 100 °C. nih.gov

Another study focused on an "on-water" protocol for synthesizing quinazolinones from o-bromobenzonitrile, which is notable for its environmental benefits. The optimization table from this research demonstrates the critical role of the catalyst, base, and even the reaction atmosphere. nih.gov

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Atmosphere | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 12 | Air | 45 |

| 2 | CuI | K₂CO₃ | H₂O | 100 | 12 | Air | 78 |

| 3 | CuI | Cs₂CO₃ | H₂O | 100 | 12 | Air | 85 |

| 4 | CuI | Cs₂CO₃ | DMF | 100 | 12 | Air | 32 |

| 5 | CuI | Cs₂CO₃ | H₂O | 80 | 24 | Air | 65 |

| 6 | CuI | Cs₂CO₃ | H₂O | 100 | 12 | N₂ | Trace (Dihydroquinazolinone obtained in 74% yield) |

This table showcases the optimization of an "on-water" synthesis of a quinazolinone analog, emphasizing the effectiveness of CuI as a catalyst and Cs₂CO₃ as a base. It also reveals that the reaction selectively produces the dihydroquinazolinone derivative under an inert nitrogen atmosphere. nih.gov

The synthesis of 2-mercaptoquinazolin-4(3H)-one analogues, which are precursors for more complex structures, also demonstrates the impact of starting material choice on yield. The reaction of various anthranilates with isothiocyanates under reflux conditions in the presence of triethylamine in ethanol resulted in yields ranging from 19% to 95%, depending on the substituents on the anthranilate precursor. nih.gov

In some cases, catalyst- and base-free conditions have been developed, offering a more environmentally benign approach. An efficient, one-step synthesis of quinazolinones was reported using 2-aminobenzamide and benzylamine in DMSO at 100°C in open air, where DMSO acts as both the solvent and the oxidant. researchgate.net

The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a structurally related heterocycle, was optimized by monitoring the reaction by ¹H NMR. This allowed for the specific formation of the desired anilide intermediate by carefully selecting the acetoacetate (B1235776) ester, with tert-butyl acetoacetate giving an 84% yield of the anilide, thus preventing the formation of unwanted side products. researchgate.net

Collectively, these findings underscore the necessity of fine-tuning reaction parameters for each specific synthetic pathway to maximize yields and obtain pure products. The choice of catalyst, solvent, base, temperature, and even the reaction atmosphere can have a profound impact on the outcome of the synthesis of this compound and its diverse analogs.

Chemical Reactivity and Functionalization of the 5 Bromo 2 Methyl 1h Quinazolin 4 One Core

Reactivity of the Bromine Atom at C-5 for Further Derivatization

The bromine atom attached to the C-5 position of the quinazolinone ring is a versatile handle for introducing molecular complexity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, although nucleophilic substitution can be considered under specific circumstances.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the C-5 bromine atom. In general, SNAr reactions on aromatic rings require strong activation by electron-withdrawing groups and proceed with strong nucleophiles. While SNAr is well-documented for highly electron-deficient quinazoline (B50416) systems, such as 2,4-dichloroquinazolines, its application at the C-5 position of 5-bromo-2-methyl-1H-quinazolin-4-one is less common. The reaction's feasibility is influenced by the electronic properties of the quinazolinone nucleus and the nucleophilicity of the reacting amine or other nucleophiles. For SNAr to occur, the aromatic ring must be sufficiently electron-poor to be attacked by a nucleophile, a condition that is not always met at the C-5 position of this specific scaffold compared to the more activated C-4 position in other quinazoline derivatives.

The most prevalent and versatile method for the functionalization of the C-5 bromine is through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and tolerate a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond between the C-5 position of the quinazolinone and various aryl or vinyl groups by coupling with an appropriate boronic acid or boronate ester. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), in the presence of a base. nih.gov Common bases include potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4), with solvents like a mixture of 1,4-dioxane (B91453) and water or dimethoxyethane being frequently employed. nih.gov The choice of catalyst can be crucial, with studies on analogous 5-bromoindazoles showing Pd(dppf)Cl2 to be highly effective. nih.gov

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 °C | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C |

Sonogashira Coupling: To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is the reaction of choice. juniperpublishers.com It involves the coupling of the 5-bromo-quinazolinone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide (CuI). nih.gov An amine base, such as triethylamine (B128534) or diethylamine, is used as the solvent and to neutralize the hydrogen bromide byproduct. juniperpublishers.com The reaction conditions are generally mild, often proceeding at room temperature. juniperpublishers.com The choice of phosphine (B1218219) ligand on the palladium catalyst can be optimized based on the steric and electronic properties of the coupling partners. ptfarm.pl

Heck-Mizoroki Reaction: This reaction facilitates the substitution of the C-5 bromine with an alkene, forming a new C-C bond and creating a styryl-like derivative. nih.gov The Heck reaction employs a palladium catalyst and a base to couple the aryl bromide with an alkene. bldpharm.com The reaction often shows high stereoselectivity, yielding the trans-alkene product. nih.gov A variety of palladium sources, including palladium(II) acetate (B1210297), can be used, often in the presence of a phosphine ligand. bldpharm.com

Functional Group Transformations and Side Chain Modifications at C-2

The methyl group at the C-2 position is not merely a passive substituent; its C(sp³)–H bonds are sufficiently acidic to participate in various transformations, allowing for the extension of the side chain or the introduction of new functional groups.

The C-2 methyl group can be functionalized through condensation reactions with aldehydes. A notable example is the Claisen-Schmidt condensation, where the 2-methylquinazolinone reacts with various aromatic aldehydes in the presence of a base to yield α,β-unsaturated ketones, often referred to as chalcone (B49325) or styryl derivatives. nih.gov This reaction provides a straightforward method for synthesizing compounds where the quinazolinone core is connected to an aryl group via a propenone linker. nih.gov Furthermore, metal-free strategies involving the direct functionalization of the C(sp³)–H bonds of the 2-methyl group have been developed for related 2-methylquinoline (B7769805) systems, indicating the potential for similar tandem cyclization reactions with the quinazolinone core. nih.gov

The introduction of a thiol or thioether group at the C-2 position is a common strategy for creating bioactive molecules. This is typically achieved not by direct functionalization of the 2-methyl group, but by starting with a 2-mercaptoquinazolinone precursor. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one has been accomplished by reacting 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov A similar approach using 2-amino-6-bromobenzoic acid and a thiocarbonyl source can provide the corresponding 5-bromo-2-mercapto-1H-quinazolin-4-one.

Once the 2-mercapto derivative is obtained, the thiol group can be readily S-alkylated by reaction with various alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. nih.gov This reaction proceeds via S-monoalkylation to afford a diverse range of 2-thioether quinazolinone derivatives. nih.govrsc.org

Derivatization at the N-1 and N-3 Positions of the Quinazolinone Ring

The N-1 and N-3 positions of the quinazolinone ring are nucleophilic and can be functionalized, most commonly through alkylation or arylation reactions. Studies on quinazolinone alkylation have shown that under standard two-phase catalytic conditions (e.g., an alkali metal carbonate base in an aprotic solvent like DMF), the reaction with alkyl halides occurs regioselectively at the N-3 position. nih.gov This preference is a key feature of the quinazolinone scaffold's reactivity.

The regioselectivity between N-3 and potential O-alkylation can be influenced by the steric and electronic nature of substituents at the C-2 position. rsc.org For instance, employing a less bulky and less electron-donating group at C-2 favors the desired N-3 alkylation. rsc.org A successful strategy for synthesizing 2,N3-disubstituted quinazolinones involves first performing the N-3 alkylation on a 2-chloro-4(3H)-quinazolinone intermediate, followed by subsequent amination or other modifications at the C-2 position. rsc.org

While N-3 alkylation is the predominant pathway, derivatization at the N-1 position is less straightforward. The N-1 nitrogen is part of an amide functionality, making it significantly less nucleophilic than the N-3 nitrogen. Achieving N-1 substitution typically requires a more complex synthetic strategy, often involving initial protection or substitution at the N-3 position to direct reactivity towards N-1.

| Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | 100 °C, 3 h | nih.gov |

| Methyl bromoacetate | K₂CO₃ | DMF | 80 °C | rsc.org |

Introduction of Amine and Substituted Amine Moieties

The introduction of amino groups onto the quinazolinone framework is a key strategy for modifying its chemical properties. The primary method for achieving this on the this compound core is through nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the quinazolinone ring facilitates the displacement of the bromide ion by an amine nucleophile.

The reactivity of halogenated quinazolines in SNAr reactions is well-documented, with the position of the halogen and the reaction conditions significantly influencing the outcome. mdpi.com For the introduction of amines at the 5-position of this compound, the reaction typically involves heating the substrate with a primary or secondary amine, often in a polar aprotic solvent like DMF or in the presence of a catalyst. The electron-withdrawing effect of the carbonyl group and the pyrimidine (B1678525) nitrogen atoms activates the benzene (B151609) ring towards nucleophilic attack. While specific examples detailing the amination at the 5-position of this exact compound are sparse in readily available literature, the general principles of SNAr on related halo-quinazolines are applicable. mdpi.comchim.it

Another common strategy for synthesizing amino-quinazolines involves building the ring system from an appropriately substituted precursor, such as 2-amino-6-bromobenzoic acid. For instance, 2-amino-5-bromo-4(3H)-quinazolinone can be generated from the reaction of 2-amino-6-bromobenzoic acid with cyanamide (B42294) under acidic conditions. Subsequent modifications can then be performed on the amino group or other positions of the ring.

A different approach focuses on functionalizing other positions, such as the N3-position. The synthesis of 3-amino-2-methylquinazolin-4(3H)-one from 2-methyl-4H-3,1-benzoxazin-4-one and hydrazine (B178648) hydrate (B1144303) is a well-established route. nih.govresearchgate.net This 3-amino intermediate can then be reacted with various aldehydes to form Schiff bases, introducing a wide array of substituted moieties. nih.gov

Table 1: Representative Reactions for the Introduction of Amine Moieties on Quinazolinone Scaffolds This table illustrates general methods applicable for the functionalization of the quinazolinone core.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Primary or Secondary Amine | 2-Chloro-4-aminoquinazoline derivative | Regioselective SNAr | mdpi.com |

| 2-Amino-6-bromobenzoic acid | Cyanamide, HCl | 2-Amino-5-bromo-4(3H)-quinazolinone | Cyclization | |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | Cyclization/Amination | nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted Benzaldehyde | 3-((Substituted-benzylidene)amino)-2-methylquinazolin-4(3H)-one | Schiff Base Condensation | nih.gov |

Formation of Hybrid Systems and Conjugates

The this compound scaffold is an excellent platform for constructing hybrid molecules and conjugates by combining the quinazolinone core with other pharmacophores or functional units. nih.govrsc.org The bromine atom is particularly useful as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the formation of C-C or C-N bonds.

For example, the bromine atom can be used in Suzuki coupling reactions to link the quinazolinone to various aryl or heteroaryl boronic acids. This strategy enables the synthesis of complex molecules where two different heterocyclic systems are joined, potentially leading to compounds with novel properties. nih.gov Although direct examples on this compound are not explicitly detailed in the provided search results, the synthetic utility of bromo-substituted precursors in such reactions is a cornerstone of modern medicinal chemistry. nih.gov

Hybridization can also be achieved by building the quinazolinone ring onto another pre-existing molecular scaffold. A facile method for synthesizing quinoline-fused spiro-quinazolinones has been developed through a one-pot reaction involving a substituted aminobenzamide (such as a bromo-substituted variant), an acridinone (B8587238) intermediate, and an acid promoter like p-toluenesulfonic acid. nih.gov

Furthermore, functionalization at the 2-methyl group or the N3-position provides another avenue for creating conjugates. The 2-methyl group can undergo condensation with aldehydes to yield 2-styrylquinazolin-4(3H)-ones, effectively conjugating the quinazolinone core with a substituted styrene (B11656) moiety. nih.gov Similarly, hybrid molecules like quinazolinone-chalcones have been synthesized, demonstrating the versatility of the quinazolinone scaffold in creating complex chemical architectures. rsc.org

Table 2: Examples of Hybrid Molecule Synthesis Involving Quinazolinone Scaffolds

| Quinazolinone Precursor/Derivative | Reaction Partner | Key Reagents/Conditions | Hybrid Product Type | Reference(s) |

|---|---|---|---|---|

| Bromo-substituted aminobenzamide | Acridinone intermediate | p-Toluenesulfonic acid | Quinoline-fused spiro-quinazolinone | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Substituted aldehyde | Toluene (B28343):acetic acid, microwave irradiation | 2-Styrylquinazolin-4(3H)-one | nih.gov |

| 2-Methyl-3-arylquinazolin-4(3H)-one | Phenylglyoxal | Acetic anhydride (B1165640) | Functionalized chalcone-type framework | rsc.org |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Substituted benzyl bromides | DMF, K2CO3 | 2-Thio-benzyl quinazolinone | nih.gov |

Oxidation and Reduction Pathways of the Quinazolinone System

The redox chemistry of the quinazolinone system is integral to its synthesis and functionalization. The core ring is generally stable under many oxidizing and reducing conditions. nih.gov

Oxidation: The oxidation of precursors is a common method for synthesizing the aromatic quinazolinone ring. For instance, 2,3-dihydroquinazolin-4(1H)-ones can be oxidized to the corresponding quinazolin-4(3H)-ones using reagents like potassium permanganate (B83412) (KMnO₄) in acetone. nih.gov The oxidation of 2-aminoindoles and related compounds using agents such as ozone or chromic acid can also yield quinazolinone structures. acs.org Metal-free oxidation systems have also been developed for the synthesis of 2-substituted quinazolines from o-aminobenzylamines, representing a greener chemical approach. nih.gov While the quinazolinone core itself is relatively stable to oxidation, harsh conditions can lead to degradation. nih.gov

Reduction: Reduction of the quinazolinone system can occur at either the pyrimidine or the benzene ring, depending on the reagents and conditions employed. The carbonyl group at C-4 can be reduced, though this is less common than reductions affecting the ring system. More aggressive reductants like lithium aluminum hydride (LiAlH₄) can potentially lead to over-reduction to a dihydroquinazoline.

A significant reduction pathway involves the hydrogenation of the benzene portion of the quinazolinone ring. Using a catalyst such as platinum oxide, the benzene ring of a 4(3H)-quinazolinone can be reduced to yield octahydro-4(1H)-quinazolinone derivatives. nih.gov This transformation drastically alters the planarity and electronic properties of the original molecule. The reduction of the C2-C3 double bond in certain quinazolinone precursors is also a key step in the synthesis of dihydroquinazolinone derivatives.

Table 3: Summary of Oxidation and Reduction Reactions of the Quinazolinone System

| Process | Starting Material | Reagent(s) / Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Oxidation | 2,3-Dihydroquinazolin-4(1H)-one | KMnO₄, acetone, heat | Quinazolin-4(3H)-one | nih.gov |

| Oxidation | 2-Aminoindole derivatives | O₃ or CrO₃ | Quinazolinone | acs.org |

| Reduction | 4(3H)-Quinazolinone | Platinum oxide (PtO₂) | Octahydro-4(1H)-quinazolinone | nih.gov |

| Reduction | 2-Methylquinazolin-4-one (ketone group) | LiAlH₄ (potential) | Dihydroquinazoline derivative |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through the analysis of proton (¹H) and carbon (¹³C) spectra, a detailed map of the molecular structure can be assembled.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 5-bromo-2-methyl-1H-quinazolin-4-one offers distinct signals that correspond to the different types of protons present in the molecule: the protons on the fused benzene (B151609) ring (aromatic protons) and the protons of the methyl group (aliphatic protons).

In a study describing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aliphatic protons of the methyl group (-CH₃) at the C-2 position appear as a sharp singlet at a chemical shift (δ) of 2.32 ppm. The aromatic region of the spectrum displays signals for the three protons on the substituted benzene ring. These appear as multiplets between δ 7.55 and δ 7.66 ppm. Specifically, the data indicates a multiplet integrating to two protons at δ 7.55 and another multiplet for one proton at δ 7.66. The presence of these signals confirms the trisubstituted nature of the benzene ring, consistent with the proposed structure. A broad singlet, characteristic of the N-H proton of the quinazolinone ring, is also typically observed, often at a higher chemical shift (e.g., above 12 ppm in DMSO-d₆).

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| -CH₃ (Aliphatic) | 2.32 | Singlet | 3H | |

| Ar-H (Aromatic) | 7.55 | Multiplet | 2H |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, such as the adjacent protons on the aromatic ring. This helps to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the methyl proton signal to the methyl carbon signal and each aromatic proton to its corresponding aromatic carbon.

Although specific 2D NMR studies for this compound were not identified, these techniques represent a standard methodology for the complete structural elucidation of such heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₉H₇BrN₂O. Its calculated monoisotopic mass is 237.9742 g/mol . An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺).

Study of Fragmentation Pathways for Structural Insights

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For quinazolinone derivatives, fragmentation often involves characteristic losses. Common fragmentation pathways for related bromo-substituted quinazolinones include the initial loss of the bromine atom or cleavage of the heterocyclic ring. The fragmentation of the 2-methyl substituted quinazolinone core might involve the loss of a methyl radical followed by the elimination of carbon monoxide (CO) or hydrogen cyanide (HCN), leading to the formation of stable fragment ions. A detailed analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methyl-4(3H)-quinazolinone |

| Carbon Monoxide |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The IR spectrum of a quinazolinone derivative typically displays a series of characteristic absorption bands that correspond to the vibrations of its specific functional groups. For 2-methyl-4(3H)-quinazolinone, key absorptions would include the stretching vibrations of the C=O (carbonyl), C=N (imine), and N-H groups, as well as C-H and aromatic C=C stretching and bending vibrations.

The introduction of a bromine atom at the 5-position of the quinazolinone ring in this compound would be expected to influence the IR spectrum in several ways. The C-Br stretching vibration itself typically appears in the fingerprint region of the spectrum, at lower wavenumbers. Furthermore, the electron-withdrawing nature of the bromine atom can induce shifts in the absorption frequencies of nearby functional groups due to changes in bond polarity and electron density.

A detailed study of a related compound, 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one, shows characteristic bands for the quinazolinone C=O at 1700.20 cm⁻¹, the imine (C=N) at 1593.30 cm⁻¹, and aromatic C-H stretching at 3120.10 cm⁻¹. nist.gov For 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one, the carbonyl (C=O) stretch is observed at 1673 cm⁻¹ and the C=N stretch at 1602 cm⁻¹. researchgate.net These values provide a reference range for the expected absorptions in this compound.

Table 1: Representative IR Absorption Bands for a Quinazolinone Core

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3150 - 3000 |

| Methyl C-H | Stretching | 2975 - 2850 |

| C=O (Amide) | Stretching | 1710 - 1660 |

| C=N (Imine) | Stretching | 1650 - 1580 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1200 |

| C-Br | Stretching | 680 - 515 |

Note: The data in this table is representative and based on typical ranges for the functional groups and data from related quinazolinone compounds. The exact peak positions for this compound may vary.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, including intermolecular interactions.

While the crystal structure of this compound itself is not detailed in the available literature, the analysis of a closely related compound, 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one , offers significant insights into the solid-state characteristics of a bromo-substituted quinazolinone. nih.govresearchgate.netdoaj.org

In the crystal structure of 2-(5-bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one, the asymmetric unit contains two independent molecules. nih.govresearchgate.netdoaj.org These molecules are linked into dimers through intermolecular N—H···O hydrogen bonds involving the amine and carbonyl groups. nih.govresearchgate.netdoaj.org These dimers are further connected by O—H···O hydrogen bonds, forming chains that run parallel to the a-axis of the crystal lattice. nih.govresearchgate.netdoaj.org The crystal packing is further stabilized by π–π stacking interactions between adjacent 5-bromo-2-hydroxybenzene rings, with a centroid-centroid distance of 3.679 (8) Å. nih.govresearchgate.net

The study of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one also highlights the importance of H⋯H, Br⋯H/H⋯Br, and O⋯H/H⋯O interactions in the crystal packing. nih.gov

These examples underscore the critical role of hydrogen bonding and π–π stacking interactions in dictating the supramolecular assembly of quinazolinone derivatives in the solid state. It is highly probable that this compound would also exhibit similar intermolecular forces, with the bromine atom potentially participating in halogen bonding or other weak interactions.

Table 2: Crystallographic Data for 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₁BrN₂O₂ | nih.gov |

| Molecular Weight | 319.16 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.8392 (5) | nih.gov |

| b (Å) | 11.2252 (7) | nih.gov |

| c (Å) | 13.8817 (8) | nih.gov |

| α (°) | 73.0392 (9) | nih.gov |

| β (°) | 75.9620 (9) | nih.gov |

| γ (°) | 85.0936 (9) | nih.gov |

| Volume (ų) | 1277.95 (13) | nih.gov |

| Z | 4 | nih.gov |

Note: This data is for the related compound 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one and serves as a model for understanding the crystallographic properties of bromo-substituted quinazolinones. nih.gov

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Methyl 1h Quinazolin 4 One

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the potential therapeutic action of a compound by simulating its interaction with a biological target. The quinazolinone scaffold is a well-established framework in medicinal chemistry, known to interact with various important protein targets. nih.govmdpi.com

Binding affinity, often expressed as a binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. A lower binding energy value indicates a more stable and favorable interaction. Molecular docking simulations for bromo-quinazolinone derivatives have been performed to predict these affinities and visualize their binding modes within the active sites of target proteins.

For instance, in a study involving 6-bromo-quinazolinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer development, specific binding energies were calculated. The analysis revealed that these compounds fit well within the EGFR's binding pocket, suggesting they could act as inhibitors. The binding energy for one of the most active derivatives, compound 8a, was calculated to be -6.7 kcal/mol, indicating a strong and stable binding interaction. nih.govresearchgate.net Such studies help in prioritizing compounds for synthesis and biological testing.

Table 1: Predicted Binding Energies of Bromo-Quinazolinone Derivatives against EGFR

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Derivative 8a | -6.7 |

| Derivative 8c | -5.3 |

Data derived from studies on 6-bromo-quinazolinone derivatives as a proxy for the 5-bromo isomer. nih.govresearchgate.net

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the ligand's binding and subsequent biological effect.

In the docking analysis of a 6-bromo-quinazolinone derivative (compound 8a) with a mutated EGFR, the quinazolinone ring was found to engage in π-interactions with key residues Lys745 and Met790. nih.gov Met790 is a particularly important "gatekeeper" residue, and interaction with it is a known mechanism for potent EGFR inhibitors. nih.gov The phenyl moiety of the derivative also formed a π-interaction with Asp855. nih.gov Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a lead compound to improve its efficacy and selectivity. nih.gov

The quinazolinone scaffold has been investigated for its inhibitory activity against several clinically relevant molecular targets.

Epidermal Growth Factor Receptor (EGFR): As a key driver in many cancers, EGFR is a primary target for quinazoline-based drugs like Gefitinib (B1684475) and Erlotinib. nih.gov Computational studies on bromo-quinazolinone derivatives have shown that they can effectively occupy the ATP-binding site of both wild-type and mutated EGFR, suggesting their potential as anticancer agents. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is another crucial target in cancer and infectious disease therapy. mdpi.com It plays a vital role in the synthesis of DNA precursors. Some quinazolinone derivatives, such as Raltitrexed, are known to inhibit DHFR. mdpi.com Molecular docking studies are frequently used to explore the potential of new quinazolinone compounds, including bromo-substituted variants, as DHFR inhibitors. mdpi.com

Dipeptidyl Peptidase-4 (DPP-4): While less common for this specific scaffold, DPP-4 is a target for anti-diabetic drugs. The broad applicability of the quinazolinone core means that computational screening against targets like DPP-4 could uncover novel therapeutic uses.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and conformational stability, which are essential for understanding a molecule's reactivity and behavior.

DFT calculations allow for the determination of key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. rsc.org

For related 6-bromo-quinazolinone derivatives, DFT analysis was performed at the B3LYP/6–31 + G(d, p) level of theory. nih.govresearchgate.net Such analyses help to understand the electronic behavior and justify results from biological assays. nih.gov

Table 2: Calculated Electronic Properties of a Bromo-Quinazolinone Derivative (8a)

| Parameter | Description | Value |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | Data not specified in source |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Data not specified in source |

| ΔE (LUMO-HOMO) | Energy Gap | Data not specified in source |

DFT analysis was performed on 6-bromo-quinazolinone derivatives, providing a model for the expected electronic properties of the 5-bromo isomer. nih.govresearchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. Identifying the most stable, low-energy conformation is crucial as it typically represents the molecule's structure in biological systems. DFT methods are highly effective for optimizing molecular geometry and determining the most thermodynamically stable conformer.

In studies of related compounds, DFT calculations have been used to compare the stability of different derivatives. For example, a comparative DFT analysis of two 6-bromo-quinazolinone derivatives (8a and 8c) revealed that compound 8a was thermodynamically more stable than compound 8c, which correlated with its higher biological activity. nih.govresearchgate.net This highlights how theoretical stability calculations can provide a rationale for observed experimental results.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

While no specific MD simulation studies have been published for 5-bromo-2-methyl-1H-quinazolin-4-one, extensive research on other quinazolinone derivatives, such as those targeting the Epidermal Growth Factor Receptor (EGFR), provides a clear blueprint for how this compound might behave. For instance, studies on 6-bromo-quinazoline derivatives have shown that the quinazolinone core is a critical scaffold for binding within the EGFR active site. nih.gov

An MD simulation of a ligand-protein complex typically involves several key analyses:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for both the protein and the ligand over the simulation time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): RMSF helps in identifying the flexible regions of the protein-ligand complex. Peaks in the RMSF plot indicate areas of the protein that fluctuate the most during the simulation.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time, which are often critical for binding affinity.

In a hypothetical MD simulation of this compound complexed with a target like EGFR, it is anticipated that the quinazolinone core would form key hydrogen bonds with residues in the hinge region of the kinase domain. The 2-methyl group would likely occupy a hydrophobic pocket, while the 5-bromo substitution on the benzene (B151609) ring could influence the electronic properties and potentially form halogen bonds or other non-covalent interactions, further stabilizing the complex. The stability of such a complex would be a key determinant of the compound's biological activity.

Table 1: Representative Parameters from a Hypothetical MD Simulation of a Quinazolinone-Target Complex

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Duration of the molecular dynamics run. | 100 nanoseconds |

| RMSD of Protein | Measures the stability of the protein backbone. | Plateauing around 2-3 Å suggests stability. |

| RMSD of Ligand | Measures the stability of the ligand within the binding pocket. | Stable RMSD below 2 Å indicates consistent binding. |

| Key Interacting Residues | Amino acids in the target protein that form significant interactions with the ligand. | For EGFR, this often includes Met793, Thr790, and Asp855. |

| Average Hydrogen Bonds | The average number of hydrogen bonds maintained between the ligand and protein. | A higher, stable number suggests strong binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Numerous QSAR studies have been conducted on various series of quinazolinone derivatives for different biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org These studies typically use a set of known active and inactive compounds (a training set) to develop a model that can then be used to predict the activity of new or untested compounds (a test set).

The general workflow for a QSAR study involves:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Table 2: Example of a QSAR Model for Anticancer Activity of Quinazolinone Derivatives

| Statistical Parameter | Value | Interpretation |

| r² (Coefficient of Determination) | > 0.8 | Indicates a good fit of the model to the training data. |

| q² (Cross-validated r²) | > 0.6 | Demonstrates the predictive ability of the model during internal validation. |

| Predicted r² | > 0.5 | Shows the model's ability to predict the activity of an external test set. |

Based on such a model, the contribution of the 5-bromo substituent could be either positive or negative depending on the specific requirements of the biological target's binding site. For instance, if the binding pocket is sterically constrained, the larger bromine atom might decrease activity. Conversely, if the pocket has a hydrophobic region or a halogen bond donor/acceptor, the bromine could enhance activity. The 2-methyl group is a common feature in many active quinazolinones and often contributes positively to binding.

Mechanistic Investigations of Biological Activities in Vitro and Cell Based Studies

Antiproliferative and Anticancer Mechanisms

Quinazolinone derivatives are recognized for their significant antiproliferative and anticancer activities against a range of malignancies, including breast, lung, and pancreatic cancers. mdpi.com The core of their anticancer action lies in the inhibition of molecular pathways essential for tumor growth and progression. mdpi.com Modifications to the quinazoline (B50416) ring, particularly at the C-2, C-4, C-5, and C-6 positions, have been instrumental in developing targeted anticancer agents. nih.govnih.gov

The anticancer effects of quinazolinone compounds are often attributed to their ability to inhibit specific molecular targets that are crucial for the lifecycle of cancer cells. These targets include enzymes that regulate cell division, DNA repair, and signal transduction. nih.gov

The epidermal growth factor receptor (EGFR) is a key member of the ErbB family of tyrosine kinase receptors, and its overexpression or abnormal signaling is a hallmark of many cancers, promoting uncontrolled cell proliferation and metastasis. nih.govtandfonline.com The 4-anilino-quinazoline scaffold has proven to be a privileged structure for developing potent EGFR tyrosine kinase inhibitors (TKIs). nih.gov These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. mdpi.comnih.gov Several quinazoline-based drugs, such as Gefitinib (B1684475) and Erlotinib, are approved for clinical use. nih.govresearchgate.net

Research has shown that specific structural features of quinazoline derivatives are crucial for their EGFR inhibitory activity. Hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and key amino acid residues (like Met793 and Thr766) in the EGFR active site contribute to tighter binding and increased potency. nih.gov Studies on 6-bromo-substituted quinazolinone derivatives have demonstrated significant antiproliferative activity, with some compounds showing better potency than the reference drug Erlotinib against certain cancer cell lines. nih.gov For instance, a novel series of 2-mercapto-6-bromo-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity, with molecular docking studies confirming their interaction with the EGFR active site. nih.gov Another study found that a 2-benzyl-thio substituted quinazolinone showed potent EGFR-TK inhibitory activity with an IC₅₀ value of 13.40 nM. bohrium.com

Table 1: EGFR Tyrosine Kinase Inhibition by Quinazolinone Derivatives

| Compound | Structure / Key Features | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |

|---|---|---|---|---|---|

| Compound 6d | 6-substituted quinazolin-4(3H)-one | EGFR | 0.069 | - | tandfonline.com |

| Compound 24 | 2-benzyl-thio-quinazolin-4-one | EGFR-TK | 0.0134 | - | bohrium.com |

| Gefitinib | Quinazoline-based drug | EGFR-TK | 0.0181 | - | bohrium.com |

| Erlotinib | Quinazoline-based drug | EGFR | 0.045 | - | tandfonline.com |

| Compound 8a | 2-thio-6-bromo-quinazolin-4(3H)-one | - | 15.85 (vs. MCF-7), 17.85 (vs. SW480) | MCF-7, SW480 | nih.gov |

| Compound 9 | Morpholin-3-one fused quinazoline | EGFRwt, EGFRT790M/L858R | Nanomolar range | H358, A549 | nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines, pyrimidines, and several amino acids. nih.govwikipedia.org Inhibiting DHFR disrupts DNA synthesis, leading to cell death, which makes it an important target for anticancer therapy. nih.govresearchgate.net Methotrexate is a well-known antifolate drug that inhibits DHFR. wikipedia.orgnih.gov

Several series of quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.govnih.govnih.gov Structural analysis and molecular modeling studies have shown that these compounds can fit within the active site of human DHFR, interacting with key amino acid residues like Glu30, Phe31, and Phe34. nih.gov The substitution pattern on the quinazolinone nucleus, particularly at the 2, 3, and 6 positions, significantly influences DHFR inhibitory activity. nih.gov For example, studies on 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones have been conducted to evaluate their DHFR inhibition. researchgate.net One study reported that a 2,3,6-substituted quinazolin-4(3H)-one was a potent DHFR inhibitor with an IC₅₀ of 0.02 µM. nih.gov Another series of 2-mercapto-quinazolin-4-one analogs also yielded potent DHFR inhibitors, with some compounds being 4-8 times more active than methotrexate. eurekaselect.com

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Quinazolinone Derivatives

| Compound | Structure / Key Features | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 3d | Quinazolinone derivative | Staphylococcus aureus DHFR (SaDHFR) | 0.769 | nih.gov |

| Compound 3e | Quinazolinone derivative | Escherichia coli DHFR (EcDHFR) | 0.158 | nih.gov |

| Compound 3e | Quinazolinone derivative | Human DHFR | 0.527 | nih.gov |

| Compound 5 | 2,3,6-substituted quinazolin-4(3H)-one | Bovine liver DHFR | 0.02 | nih.gov |

| Compound 31 | Quinazoline analog | Mammalian DHFR | 0.4 | nih.gov |

| Compound 22 | 6,8-dibromo-quinazolin-4(3H)-one derivative | Bovine liver DHFR | 0.1 | researchgate.net |

| Methotrexate | Reference Drug | Human DHFR | 0.118 | nih.gov |

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is an enzyme critical for DNA repair and programmed cell death. nih.govnih.gov Inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death, a concept particularly effective in cancers with existing DNA repair defects (e.g., BRCA mutations). researchgate.netnih.gov The quinazolin-4-one and quinazoline-2,4-dione scaffolds have been identified as essential for designing effective PARP inhibitors. nih.govnih.gov

Structural requirements for PARP inhibition by quinazolinones include potential substitutions at the C-5 position with electron-releasing or heteroaromatic groups, and smaller substituents at the N1 position. nih.gov Several studies have developed 2-substituted-quinazolinones as potent PARP inhibitors. nih.govnih.gov For instance, a series of 2-substituted-quinazoline-4-ones were evaluated as PARP inhibitors, with some showing high affinity for PARP-1. nih.gov Another study identified a quinazolinone derivative that exhibited potent dual inhibition of tubulin polymerization and PARP-1, with an IC₅₀ of 0.48 μM for PARP-1. nih.gov

Table 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition by Quinazolinone Derivatives

| Compound | Structure / Key Features | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 47 | 4(3H)-quinazolinone derivative | PARP-1 | 0.48 | nih.gov |

| Compound (N) | 2-substituted-quinazolinone | PARP-1 | High affinity | nih.gov |

| Compound (O) | Quinazoline with tertiary amine at C-2 | PARP | Potent activity | nih.gov |

| SMIC-2001 | Pyridine-containing quinazoline-2,4(1H,3H)-dione | PARP-1 | 0.0481 | nih.gov |

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. mdpi.comnih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. mdpi.com Numerous quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. mdpi.comnih.gov

Research has shown that certain quinazolinone scaffolds can act as potent microtubule disruptors. mdpi.com For example, a series of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones were discovered as a novel class of tubulin polymerization inhibitors, demonstrating high cytotoxicity in human tumor cells. nih.gov In another study, a 4(3H)-quinazolinone derivative was identified as a potent dual inhibitor of both tubulin polymerization and PARP-1, with an IC₅₀ of 0.94 μM for tubulin inhibition. nih.gov These compounds cause a disruption of the microtubule network within cancer cells, leading to mitotic arrest. mdpi.comnih.gov

Table 4: Tubulin Polymerization Inhibition by Quinazolinone Derivatives

| Compound | Structure / Key Features | Target | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|---|

| Compound (101) | 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | - | 5.8 | L1210, K562 | mdpi.com |

| Compound 47 | 4(3H)-quinazolinone derivative | Tubulin Polymerization | 0.94 | - | nih.gov |

| Compound 13d | 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative | Tubulin Assembly | - | MDA-MB-231 | nih.gov |

| Colchicine | Reference Drug | - | 3.2 | L1210, K562 | mdpi.com |

Topoisomerases are enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. nih.govnih.gov Inhibitors of these enzymes, known as topoisomerase poisons, stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death. nih.gov This mechanism makes topoisomerases an attractive target for cancer therapy. nih.gov

The quinazoline scaffold has been explored for the development of topoisomerase inhibitors. nih.govnih.gov For instance, pyrazolo[1,5-a]quinazoline derivatives, which are structurally related to known topoisomerase I poisons, have been synthesized and shown to inhibit topoisomerase I. nih.gov While direct studies on 5-bromo-2-methyl-1H-quinazolin-4-one as a topoisomerase inhibitor are limited, research on related structures suggests potential activity. For example, studies on 5-bromo- and 5,6-disubstituted terbenzimidazoles, which share some structural similarities in terms of a substituted polycyclic aromatic system, have shown that these compounds can act as potent topoisomerase I poisons. nih.gov Furthermore, some quinazolinone derivatives have been designed as inhibitors of bacterial topoisomerases like DNA gyrase and topoisomerase IV. nih.govnih.gov

Table 5: Topoisomerase Inhibition by Related Compounds

| Compound | Structure / Key Features | Target | Activity | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]quinazoline derivatives | Decorated pyrazolo[1,5-a]quinazoline nucleus | Topoisomerase I | Top1 inhibitors with cleavage patterns common to Camptothecin | nih.gov |

| 5-Bromo- and 5-phenylterbenzimidazoles | Substituted terbenzimidazoles | Topoisomerase I | Potent topoisomerase I poisons | nih.gov |

Inhibition of Specific Molecular Targets

Other Protein Kinase Modulations

While detailed profiling against a wide array of protein kinases for this compound is not extensively documented, research on its isomer, 6-bromo-2-methylquinazolin-4(3H)-one, highlights its role as a key fragment in developing potent kinase inhibitors. nih.gov Specifically, this quinazolinone fragment was identified as an inhibitor of the activin receptor-like kinase-2 (ALK2), a serine/threonine kinase implicated in certain cancers like diffuse intrinsic pontine glioma (DIPG). nih.gov Structure-activity relationship studies revealed that modifications to this quinazolinone core could lead to potent ALK2 inhibitors. nih.gov

Quinazolinone-based molecules are well-known as inhibitors of various tyrosine kinases. nih.gov Drugs such as gefitinib and erlotinib, which feature the quinazoline core, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The presence of a halogen atom at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov Molecular docking studies on related 6-bromo-quinazolin-4(3H)-one derivatives suggest they can interact with the ATP-binding site of EGFR kinase, specifically with key residues like Asp855, indicating a potential mechanism for their inhibitory action. nih.gov

Cellular Pathway Modulation

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several studies on bromo-quinazoline derivatives have demonstrated their ability to trigger this process in cancer cells. For instance, novel quinazoline derivatives have been shown to induce apoptosis in A549 lung cancer cells. Similarly, certain quinazolinone Schiff base derivatives were found to be potent inducers of apoptosis in MCF-7 breast cancer cells. nih.gov

The apoptotic process initiated by these compounds can involve multiple pathways. Some quinazoline derivatives have been observed to cause the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspases-3/7. nih.gov This points to the involvement of the intrinsic apoptotic pathway. Evidence for the extrinsic pathway has also been reported, involving the activation of caspase-8. nih.gov One study on a 5-FU-genistein hybrid, which shares structural similarities in its heterocyclic core, found that it induced apoptosis in SW620 colon carcinoma cells, likely through the extrinsic pathway in response to p53 activation, as shown by increased levels of caspases 3 and 8. nih.gov

Disruption of the normal cell cycle is another hallmark of cancer, and forcing a halt in this cycle is a common strategy for anticancer drugs. Bromo-quinazoline derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase. nih.gov

For example, a specific 3-methyl-quinazolinone derivative was found to arrest A549 cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and proceeding with cell division. The general mechanism for G2/M arrest often involves the modulation of key regulatory proteins. oncotarget.com DNA damage can activate pathways involving proteins like ATM and p53, which in turn upregulate p21. oncotarget.com The p21 protein can then inhibit the cdc2/cyclin B complex, which is essential for entry into mitosis, thereby causing a G2/M block. oncotarget.com Studies on other quinazolinone compounds have confirmed their ability to induce G2/M arrest, an effect comparable to known tubulin polymerization inhibitors like nocodazole. nih.gov In some cases, cell cycle arrest has also been observed at the S-phase and G2/M in colon cancer cells treated with related hybrid molecules. nih.gov